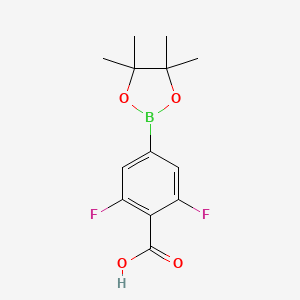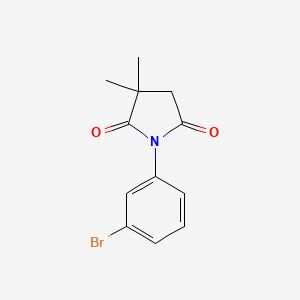![molecular formula C12H17ClN2 B1399486 N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine CAS No. 1250350-65-2](/img/structure/B1399486.png)
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine
Descripción general
Descripción
N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine (NPCP) is an organic chemical compound that is used in a variety of scientific and industrial applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural substances. NPCP is known for its low toxicity and stability, as well as its ability to act as a catalyst in certain chemical reactions. NPCP is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It can also be used as a reagent in organic synthesis, as a corrosion inhibitor, and as a stabilizer for certain organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine and similar compounds have been explored in the synthesis of various isomeric dihydropiperazines. These syntheses utilize regioselective monothionation and preparation of unsymmetrical N-substituted piperazinediones, demonstrating the compound's utility in complex chemical syntheses (Samaritoni et al., 2003).
Biological Applications
- In biological contexts, derivatives of this compound have shown promise in antifungal and insecticidal applications. For instance, specific compounds synthesized with this structure have demonstrated significant activity against various fungi and insects, indicating potential utility in agricultural and pest control applications (Xue Si, 2009).
Potential in Medicinal Chemistry
- Compounds structurally related to this compound have been investigated for their potential medicinal properties. This includes exploration in the fields of anticancer, antimicrobial, and anticonvulsant drug development. For example, some derivatives have been studied for their effectiveness against various cancer cell lines, highlighting the compound's relevance in the development of new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Material Science and Novel Applications
- In material science, derivatives of this compound have been utilized in the synthesis of novel polymers and materials with unique properties. For example, the creation of fluorescent polyimides with potential applications as chemosensors demonstrates the broad applicability of these compounds beyond traditional medicinal or biological uses (Kun-Li Wang et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, “N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-7-15(11-3-4-11)9-10-5-6-14-12(13)8-10/h5-6,8,11H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZLXYJKJZASKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=NC=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



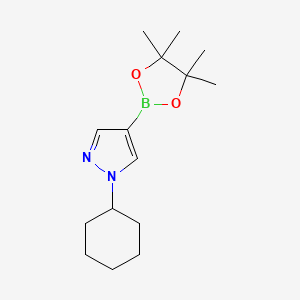
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)
![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)

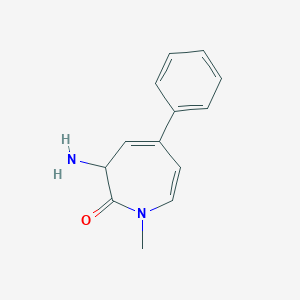

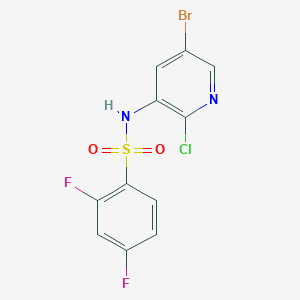
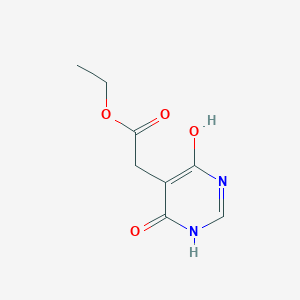
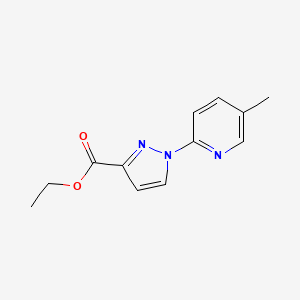

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)

